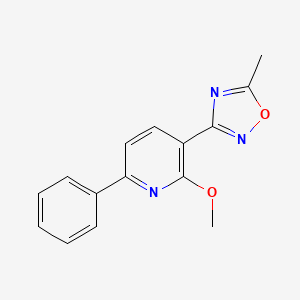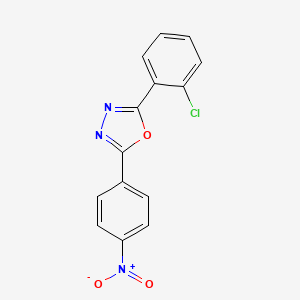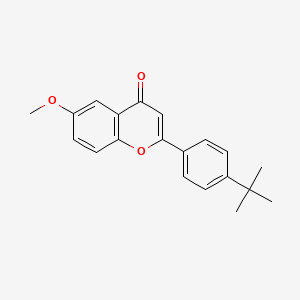
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole compounds involves oxidative cyclization of hydrazones derived from substituted benzaldehydes, using oxidants like chloramine-T. This method was utilized to create compounds with varying antimicrobial activities, showcasing the versatility and potential of such synthetic routes for oxadiazole derivatives, including the target compound (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as IR, NMR, and X-ray crystallography. For example, a related compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, was characterized revealing a stable crystal structure facilitated by π…π packing and intramolecular hydrogen bonding, indicative of the detailed structural insights obtainable for our target compound (Bai Linsha, 2015).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds can vary, including their use in creating Schiff base compounds with reported antibacterial activities. These reactions typically involve the condensation of diamino-oxadiazoles with substituted benzaldehydes, highlighting the chemical versatility of oxadiazole derivatives (Kakanejadifard et al., 2013).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application. These properties are influenced by the molecular structure, as seen in the crystalline features and fluorescence of related compounds. Such analyses provide a basis for understanding the physical characteristics of our target compound (Bai Linsha, 2015).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity towards various agents and conditions, underpin their utility in diverse applications. Studies on related compounds show significant antibacterial activity, influenced by structural variations. These insights into the chemical behavior of oxadiazole compounds shed light on the potential activities of our target molecule (Rai et al., 2009).
properties
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-16-14(18-20-10)12-8-9-13(17-15(12)19-2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLAVARVDWEODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)



![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)

![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
